2-Arachidonoylglycerol
Overview
Description
2-Arachidonoylglycerol is an endocannabinoid, an endogenous agonist of the cannabinoid receptors CB1 and CB2. It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol. This compound is present at relatively high levels in the central nervous system and plays a significant role in cannabinoid neuromodulatory effects .
Synthetic Routes and Reaction Conditions:
Enzymatic Alcoholysis: This method involves the enzymatic alcoholysis of arachidonic acid-containing diacylglycerol to produce 2-monoacylglycerol rich in arachidonic acid.
Chemical Synthesis: Another approach involves using 1,3-benzylidene-glycerol as a substrate.
Industrial Production Methods: Industrial production often employs enzymatic methods due to their higher specificity and lower risk of unwanted side reactions. The use of immobilized lipase from Mucor miehei has been shown to be effective in catalyzing the efficient protection of glycerol and subsequent removal of protective groups .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Hydrolysis: It can be hydrolyzed by enzymes such as monoacylglycerol lipase to produce arachidonic acid and glycerol.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species or specific oxidizing agents.
Hydrolysis: Enzymes like monoacylglycerol lipase under physiological conditions.
Major Products:
Oxidation: Various oxidized derivatives of arachidonic acid.
Hydrolysis: Arachidonic acid and glycerol.
Mechanism of Action
Target of Action
2-Arachidonoylglycerol (2-AG) is an endogenous cannabinoid ligand that acts as a potent agonist at GPR55 . It is also the primary endogenous ligand for the CB2 receptor and a full agonist at CB1 and CB2 receptors . These receptors play crucial roles in various physiological processes, including pain sensation, emotional state, and immune response .
Mode of Action
2-AG interacts with its targets, the CB1 and CB2 receptors, to regulate neurotransmitter release . It acts as a signaling lipid in the central nervous system and is a key regulator of neurotransmitter release . As a full agonist at CB1 and CB2 receptors, 2-AG has a higher efficacy in activating these receptors compared to other endocannabinoids .
Biochemical Pathways
2-AG is synthesized from arachidonic acid-containing diacylglycerol (DAG) . The activities of phospholipase C (PLC) and diacylglycerol lipase (DAGL) mediate its formation . It is present at relatively high levels in the central nervous system, with cannabinoid neuromodulatory effects . It is also found in maternal bovine and human milk .
Pharmacokinetics
The pharmacokinetic properties of 2-AG are still under investigation. A study on guinea pigs found that the volume of distribution at steady state (Vss), total plasma clearance (CL), and half-life (t1/2β) of 2-AG were 0.21 ± 0.025 L kg−1, 9.2 ± 1.5 L h−1 kg−1, and 17.7 ± 3.8 min, respectively . These properties can impact the bioavailability of 2-AG, but more research is needed to fully understand its pharmacokinetics in humans.
Result of Action
The activation of CB1 and CB2 receptors by 2-AG contributes to the resolution of acute pain . It also provides analgesic benefits to neuropathic, gastrointestinal, inflammatory, and chemotherapy-induced pain . In addition, 2-AG has been implicated in the rewarding effects of ethanol, suggesting a role in addiction behaviors .
Action Environment
The action of 2-AG can be influenced by various environmental factors. For example, ethanol can affect 2-AG’s effects on synaptic transmission and behavior . Additionally, the concentration of 2-AG in the nervous tissue may influence its analgesic and antinociceptive effects . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of 2-AG.
Biochemical Analysis
Biochemical Properties
2-Arachidonoylglycerol is a full agonist at CB1 and CB2 receptors . The formation of 2-AG is calcium-dependent and is mediated by the activities of phospholipase C (PLC) and diacylglycerol lipase (DAGL) . It interacts with these enzymes to mediate its formation .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to decrease cell viability in a time- and concentration-dependent manner and exert antiproliferative effects . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a full agonist at the CB1 receptor .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For example, it has been shown that 2-AG-mediated presynaptic eCB signaling is blunted in certain conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown that 2-AG potently and dose-dependently stimulates feeding . High doses of 2-AG can lead to a reduction in the duration of loss of righting reflex to a high dose of ethanol .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from arachidonic acid-containing diacylglycerol (DAG), which is derived from the increase of inositol phospholipid metabolism by the action of diacylglycerol lipase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Early reports have proposed that 2-AG enters the cell by a specific 2-AG transporter, via the putative anandamide transporter, or by simple diffusion .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function have been studied. For example, it has been found that the synthetic enzyme of 2-AG, DAG lipase-α (DAGLα), and its upstream metabotropic glutamate receptor 5 (mGluR5) and muscarinic acetylcholine receptor 1 (M1) are richly distributed on the somatodendritic surface of neurons .
Scientific Research Applications
2-Arachidonoylglycerol has a wide range of applications in scientific research:
Cardiovascular Research: Studies have shown its potential in modulating cardiac function and reducing myocardial fibrosis in diabetic mice.
Pain Management: It acts as an important modulator of pain sensation and emotional state.
Pharmacology: It is used to study the endocannabinoid system and its role in various physiological processes.
Comparison with Similar Compounds
Anandamide (N-arachidonoylethanolamine): Another major endocannabinoid, similar in structure but conjugated with ethanolamide instead of glycerol.
2-Palmitoylglycerol: Another monoacylglycerol that acts as an agonist at cannabinoid receptors.
Uniqueness: 2-Arachidonoylglycerol is unique due to its higher abundance in the central nervous system compared to anandamide and its specific role in retrograde signaling at synapses . It also exhibits different biochemical steps, receptor affinity, and breakdown pathways compared to other endocannabinoids .
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRCTBLIHCHWDZ-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017454 | |
Record name | 2-Arachidonylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53847-30-6 | |
Record name | 2-Arachidonylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53847-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl 2-arachidonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053847306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Arachidonylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ARACHIDONOYLGLYCEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D239QDW64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of 2-arachidonoylglycerol?
A: this compound is an endogenous ligand for cannabinoid receptors. It primarily targets two types of cannabinoid receptors: CB1 and CB2. [, , , , , , , ]
Q2: How does this compound interact with CB1 and CB2 receptors?
A: this compound acts as a full agonist at both CB1 and CB2 receptors. This means it binds to these receptors and activates them, triggering a downstream signaling cascade. [, , , , ]
Q3: What are the downstream effects of this compound binding to its receptors?
A3: Binding of this compound to CB1 and CB2 receptors leads to a variety of cellular responses, including:
- Attenuation of neurotransmission: Primarily via CB1 receptor activation in the central nervous system. [, , , , ]
- Modulation of immune responses: Primarily through CB2 receptor activation on immune cells like macrophages and lymphocytes. [, , , , , , , ]
- Regulation of inflammation: this compound can have both pro-inflammatory and anti-inflammatory effects depending on the context and the specific receptors involved. [, , , , , , ]
- Influence on cell migration: this compound can induce the migration of various cell types, including macrophages, monocytes, and lymphoma cells. [, , , ]
- Modulation of pain perception: The endocannabinoid system, including this compound, is involved in modulating pain signaling at various levels of the nervous system. [, , , , ]
- Effects on feeding behavior and energy balance: this compound may play a role in regulating food intake and energy homeostasis, potentially influencing conditions like obesity. [, ]
Q4: Are there other targets for this compound besides cannabinoid receptors?
A: While this compound primarily acts on CB1 and CB2 receptors, emerging evidence suggests it may interact with other targets, such as the transient receptor potential vanilloid 1 (TRPV1) channel. [, ] More research is needed to fully understand these interactions.
Q5: How does the activity of this compound compare to anandamide, another endocannabinoid?
A: this compound is considered a full agonist at both CB1 and CB2 receptors, while anandamide can act as a full or partial agonist depending on the context. [, , , ] Some studies suggest that this compound is the more physiologically relevant ligand, particularly for the CB2 receptor. [, ]
Q6: How is the activity of this compound regulated in tissues?
A: The levels of this compound are tightly regulated by its synthesis and degradation enzymes. Diacylglycerol lipase (DAGL) is the primary enzyme responsible for its synthesis, while monoacylglycerol lipase (MAGL) is the main enzyme responsible for its degradation. [, , , , ]
Q7: What is the molecular formula and weight of this compound?
A7: this compound has the molecular formula C23H38O4 and a molecular weight of 378.55 g/mol.
Q8: Is there any spectroscopic data available for this compound?
A: Spectroscopic techniques like mass spectrometry (MS) are commonly used to identify and quantify this compound in biological samples. [, , ] Gas chromatography-mass spectrometry (GC-MS) is a more specific method that separates and identifies different lipid molecules based on their mass-to-charge ratio. [, ] Other techniques like nuclear magnetic resonance (NMR) can also provide structural information.
Q9: How stable is this compound under various conditions?
A: this compound is a relatively unstable molecule, prone to degradation by enzymes like MAGL and by oxidation. [, , ] Special handling and storage conditions are required to preserve its stability during research.
Q10: How does the instability of this compound impact its potential as a therapeutic target?
A: The rapid degradation of this compound presents a challenge for its direct therapeutic use. [, ] Research has focused on developing more stable analogs or on targeting the enzymes that regulate its levels, such as MAGL inhibitors. [, , ]
Q11: Are there any specific applications where the instability of this compound might be advantageous?
A: Its rapid degradation could be beneficial in certain research contexts, such as studying short-term signaling events or in developing tools for precisely controlling its levels in experimental settings. []
Q12: Have computational methods been used to study this compound and its interactions?
A12: Yes, computational chemistry and modeling techniques are valuable tools in this field. Researchers have used these methods to:
- Simulate this compound binding to cannabinoid receptors: These simulations can provide insights into the molecular details of ligand-receptor interactions. [, ]
- Develop quantitative structure-activity relationship (QSAR) models: QSAR models can predict the activity of this compound analogs based on their chemical structures, aiding in the design of novel compounds with enhanced properties. [, , ]
Q13: How do structural modifications of this compound affect its activity and selectivity?
A: Modifying the structure of this compound can significantly impact its binding affinity, potency, and selectivity for CB1 and CB2 receptors. [, , , ] For example, altering the length or saturation of the acyl chain or introducing different substituents can modulate its pharmacological properties.
Q14: What are some examples of structural modifications that have been explored for this compound analogs?
A14: Researchers have investigated various modifications, including:
- Changes in acyl chain length and saturation: These changes can influence the compound's lipophilicity and its ability to interact with the hydrophobic pockets of cannabinoid receptors. [, ]
- Introduction of polar groups: Adding polar groups can alter the molecule's solubility and potentially improve its pharmacokinetic properties. [, ]
- Development of carbamate and ether derivatives: These modifications can enhance the metabolic stability of this compound analogs, leading to a longer duration of action. [, ]
Q15: What strategies can improve the stability of this compound for research or therapeutic use?
A15: Several formulation strategies can enhance its stability:
- Encapsulation in nanoparticles or liposomes: This approach can shield the molecule from enzymatic degradation and potentially improve its delivery to target tissues. []
Q16: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A: this compound is rapidly absorbed and distributed throughout the body, with high concentrations found in the brain and central nervous system. [, , ] It is primarily metabolized by enzymes like MAGL and FAAH, with the resulting metabolites excreted in the urine and feces. [, ]
Q17: What in vitro and in vivo models have been used to study the efficacy of this compound and its analogs?
A17: Researchers have employed a range of models, including:
- Cell-based assays: These assays assess the effects of this compound on specific cell types, such as immune cells, neurons, or cancer cells. [, , , , , , ]
- Animal models: Rodent models are widely used to investigate the role of this compound in various physiological and pathological conditions, including pain, inflammation, and neurodegenerative diseases. [, , , , , , , , , ]
- Clinical trials: While still limited, some clinical trials have explored the therapeutic potential of cannabinoids, including those that target the this compound pathway, in conditions like pain and multiple sclerosis. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.